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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding

of the pharmacokinetics and transdermal penetration of the active ingredients in Finalgon:

nonivamide and butoxyethyl nicotinate. The information is compiled from a variety of preclinical

and clinical studies, with a focus on quantitative data, experimental methodologies, and

mechanisms of action.

Introduction to Finalgon and its Active Ingredients
Finalgon is a topical medication used for the relief of muscle and joint pain. Its therapeutic

effects are derived from the synergistic action of its two active components: nonivamide and

butoxyethyl nicotinate (also known as nicoboxil). Nonivamide, a synthetic capsaicin analog, is

responsible for the intense warming sensation, while butoxyethyl nicotinate, a nicotinic acid

derivative, acts as a rubefacient, causing vasodilation and increasing local blood flow.[1][2][3]

[4] Understanding the pharmacokinetic profiles and skin penetration characteristics of these

two compounds is crucial for optimizing formulation development, ensuring efficacy, and

minimizing potential side effects.
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The systemic absorption and subsequent metabolic fate of topically applied drugs are key

determinants of their safety and efficacy. While comprehensive human pharmacokinetic data

for the topical application of Finalgon's specific formulation is limited in the public domain,

preclinical studies and data on analogous compounds provide valuable insights.

Nonivamide
Nonivamide is a lipophilic molecule that can penetrate the stratum corneum to reach its target

receptors on sensory neurons in the epidermis and dermis.

Absorption and Distribution:

Following topical application, nonivamide is absorbed into the skin. In vivo studies in rabbits

have shown that plasma concentrations of nonivamide can be detected after transdermal

administration.[5] A study comparing the pharmacokinetics of nonivamide and capsaicin in rats

after subcutaneous injection found that the concentration of nonivamide was higher in the brain

than in the blood, suggesting potential for distribution to the central nervous system if

significant systemic absorption occurs.[6] However, after topical application of a high-

concentration capsaicin patch in humans, systemic exposure was generally low and transient.

[7]

Metabolism:

Nonivamide undergoes metabolism primarily in the liver. Studies have shown that the

metabolism of nonivamide is similar to that of capsaicin and is catalyzed by cytochrome P450

(CYP450) enzymes, including CYP1A1, 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4.[8]

Metabolic pathways include aromatic and alkyl hydroxylation, O-demethylation, N- and alkyl

dehydrogenation.[8] The metabolism of nonivamide by these enzymes is considered a

detoxification pathway.[8]

Excretion:

Information on the specific excretion routes and products of nonivamide following topical

application in humans is not readily available.
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Butoxyethyl nicotinate is designed to act locally on the cutaneous vasculature.

Absorption and Distribution:

Upon topical application, butoxyethyl nicotinate penetrates the skin to exert its vasodilatory

effects. There is limited publicly available data on the systemic absorption and distribution of

butoxyethyl nicotinate after topical application.

Metabolism:

It is anticipated that any systemically absorbed butoxyethyl nicotinate is rapidly hydrolyzed in

the blood plasma by esterases to its primary metabolites: nicotinic acid (a form of vitamin B3)

and 2-butoxyethanol.[8] The nicotinic acid metabolite itself contributes to vasodilation.[8]

Nicotinic acid is metabolized in the liver, with one pathway involving N-oxidation by CYP2E1 to

form nicotinamide N-oxide.[9][10]

Excretion:

The metabolites of butoxyethyl nicotinate are expected to be excreted in the urine.[8] For

instance, the metabolite of 2-butoxyethanol, 2-butoxyacetic acid, has been detected in human

urine.[8]
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Parameter Nonivamide Butoxyethyl Nicotinate

Route of Administration Topical Topical

Systemic Bioavailability

Low and transient systemic

exposure observed with

analogous compounds

(capsaicin).[7]

Data not available. Expected

to be low with rapid

metabolism.

Peak Plasma Concentration

(Cmax)

Data not available for topical

Finalgon in humans.
Data not available.

Time to Peak Plasma

Concentration (Tmax)

Data not available for topical

Finalgon in humans.
Data not available.

Area Under the Curve (AUC)
Data not available for topical

Finalgon in humans.
Data not available.

Elimination Half-life (t½)

A mean population elimination

half-life of 1.64 hours was

reported for capsaicin after

topical patch application.[7]

Data not available.

Primary Metabolites

Hydroxylated, O-demethylated,

and dehydrogenated products.

[8]

Nicotinic acid and 2-

butoxyethanol.[8]

Primary Route of Excretion Data not available.
Expected to be urinary

excretion of metabolites.[8]

Note: The table reflects the limited availability of specific quantitative pharmacokinetic data for

the topical application of Finalgon's ingredients in humans. Much of the information is inferred

from studies on analogous compounds or from general metabolic pathways.

Transdermal Penetration of Nonivamide and
Butoxyethyl Nicotinate
The efficacy of Finalgon is dependent on the ability of its active ingredients to penetrate the

stratum corneum and reach their sites of action in the underlying skin layers.
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Nonivamide
In vitro studies using porcine skin, a relevant model for human skin, have demonstrated that

nonivamide permeates the skin from various formulations.

Quantitative Transdermal Penetration Data for Nonivamide (In Vitro, Porcine Skin)

Formulation Flux (μg/cm²/h)
Permeation
after 48h (% of
applied dose)

Skin
Concentration
(ng/cm²) after
4h

Reference

0.05%

Hydrophilic

Cream (HNC)

Not reported ~30%

SC: ~70,

Epidermis &

Dermis: <10

[9]

Film-Forming

Emulsion (FFE

2)

Constant flux

over 24h
8.0 ± 3.5%

SC: >1000,

Epidermis &

Dermis: ~10

[9]

SC: Stratum Corneum

These studies indicate that formulation plays a critical role in the transdermal delivery of

nonivamide. Film-forming emulsions can provide a sustained release profile compared to

conventional creams.[9]

Butoxyethyl Nicotinate
There is a notable lack of publicly available quantitative data on the transdermal penetration

(e.g., flux, permeability coefficient) of butoxyethyl nicotinate. Its rubefacient effect, which occurs

within minutes of application, suggests rapid penetration into the superficial layers of the skin.

[11]
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Objective: To quantify the permeation of nonivamide through the skin from a topical formulation.

Apparatus and Materials:

Franz diffusion cells

Excised porcine ear skin

Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent)

Topical formulation containing nonivamide

High-Performance Liquid Chromatography (HPLC) system for analysis

Methodology:

Skin Preparation: Full-thickness porcine ear skin is excised, and subcutaneous fat is

removed. The skin is then mounted on the Franz diffusion cells with the stratum corneum

facing the donor compartment.[9]

Cell Assembly: The receptor compartment of the Franz cell is filled with degassed receptor

solution and maintained at 32°C to mimic skin surface temperature. A magnetic stirrer

ensures homogeneity of the receptor fluid.[9]

Dosing: A defined amount of the nonivamide-containing formulation is applied to the surface

of the skin in the donor compartment.[9]

Sampling: At predetermined time intervals, aliquots of the receptor solution are collected and

replaced with fresh, pre-warmed receptor solution to maintain sink conditions.[9]

Analysis: The concentration of nonivamide in the collected samples is quantified using a

validated HPLC method.[1]

Data Analysis: The cumulative amount of nonivamide permeated per unit area is plotted

against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of

the curve.[9]

Experimental Workflow for In Vitro Skin Permeation Study
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In Vitro Skin Permeation Experimental Workflow
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Signaling Pathways and Mechanisms of Action
Nonivamide: TRPV1-Mediated Nociceptor Activation
The primary mechanism of action of nonivamide is the activation of the Transient Receptor

Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed

on sensory neurons.[10][12]

TRPV1 Signaling Pathway
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Nonivamide-Induced TRPV1 Signaling Cascade
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Activation of TRPV1 by nonivamide leads to an influx of cations, primarily Ca²⁺ and Na⁺, which

depolarizes the neuron and generates action potentials.[12] These signals are transmitted to

the central nervous system, resulting in the perception of heat and pain.[12] Prolonged

activation of TRPV1 can lead to desensitization of the sensory neurons, which contributes to

the analgesic effect. The influx of calcium also triggers the release of neuropeptides such as

substance P and calcitonin gene-related peptide (CGRP), which contribute to local vasodilation

and neurogenic inflammation.[12]

Butoxyethyl Nicotinate: Proposed Mechanism of
Vasodilation
The exact molecular mechanism of butoxyethyl nicotinate's rubefacient action has not been

fully elucidated.[8] However, it is understood to be rapidly hydrolyzed in the skin to nicotinic

acid.[8] Nicotinic acid is known to induce cutaneous vasodilation, or flushing, through a

prostaglandin-mediated pathway.

Proposed Mechanism of Butoxyethyl Nicotinate-Induced Vasodilation
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Proposed Vasodilation Mechanism of Butoxyethyl Nicotinate
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This proposed pathway involves the binding of nicotinic acid to the GPR109A receptor on

Langerhans cells in the epidermis. This activation stimulates the synthesis and release of

prostaglandins, such as PGD₂ and PGE₂, which then act on receptors on vascular smooth

muscle cells to cause vasodilation and increase local blood flow.

Conclusion and Future Directions
This technical guide has summarized the available information on the pharmacokinetics and

transdermal penetration of nonivamide and butoxyethyl nicotinate, the active ingredients of

Finalgon. While the mechanism of action of nonivamide through TRPV1 activation is well-

characterized, and in vitro skin permeation data is available, there remains a significant need

for comprehensive in vivo pharmacokinetic data in humans following topical application.

For butoxyethyl nicotinate, the data is even more limited. Although its metabolic pathway and a

plausible mechanism for its vasodilatory effects have been proposed, there is a clear lack of

quantitative data on its transdermal penetration and systemic absorption.

Future research should focus on conducting well-controlled clinical studies to determine the in

vivo pharmacokinetic profiles of both compounds after topical application of Finalgon. Such

studies would provide crucial data on systemic exposure (Cmax, Tmax, AUC) and elimination

kinetics, further ensuring the safety and efficacy of this topical analgesic. Additionally, detailed

in vitro permeation studies using human skin would provide more precise data on the

transdermal penetration of butoxyethyl nicotinate. The development and validation of sensitive

analytical methods for the simultaneous quantification of both parent compounds and their

major metabolites in biological matrices will be essential for these future investigations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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